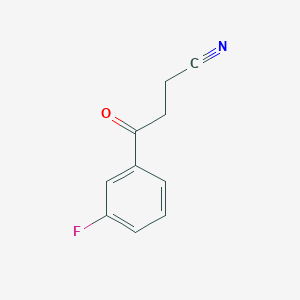

![molecular formula C8H9NO3 B1321483 (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol CAS No. 443956-46-5](/img/structure/B1321483.png)

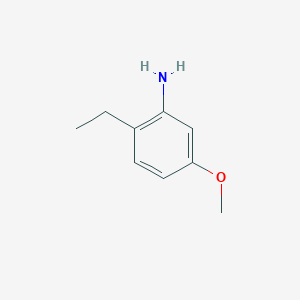

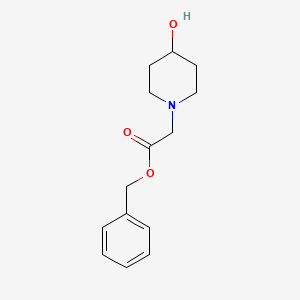

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

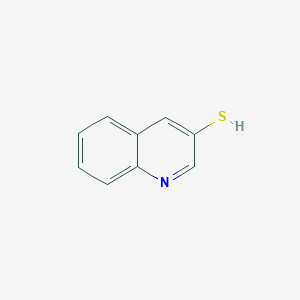

“(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol” is a chemical compound that belongs to the class of heterocyclic compounds . It is structurally similar to 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine .

Synthesis Analysis

The synthesis of compounds based on the 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol structure has been reported . The series of 5-alkyl-7-hydroxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-5-ium bromides were synthesized using a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring fused with a 1,4-dioxin ring . The empirical formula is C7H7NO3 .Applications De Recherche Scientifique

Synthesis Routes

- A variety of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines have been synthesized from 2-chloro-3-oxiranylmethoxypyridine. This process involves treating the epoxide with nucleophiles to produce alcohols, which then displace chlorine to yield the desired products (Benarab, Poirot, & Guillaumet, 1993).

Modifications in the Dioxane Ring

- Novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine have been synthesized with modifications in the non-aromatic ring. These compounds, due to their hydroxymethyl group, are attractive for developing potential therapeutic agents (Bartolomea et al., 2003).

Variations in Reaction Conditions

- Synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines from 2-nitro-3-oxiranylmethoxypyridine has been achieved, demonstrating how reaction conditions can affect product distribution (Soukri et al., 2000).

Enantioselective Synthesis

- Enantioselective synthesis of 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives has been reported, with enantiomeric purity controlled by capillary electrophoresis using a dual-cyclodextrin system (Lazar et al., 2005).

Applications in Drug Discovery

- 3-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines have been synthesized with selective introduction of substituents on the pyridine ring, making them potential scaffolds for drug discovery and combinatorial chemistry (Alcázar et al., 2003).

Catalytic Applications

- Nickel complexes with bidentate N,O-type ligands, including derivatives of 2,3-dihydro[1,4]dioxino[2,3-b]pyridine, have been synthesized for application in the catalytic oligomerization of ethylene (Kermagoret & Braunstein, 2008).

Vibrational Circular Dichroism Studies

- Determination of the stereochemistry of 3-hydroxymethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine using vibrational circular dichroism (VCD) spectra has been done, demonstrating the capability of DFT calculations in assigning absolute configurations (Kuppens et al., 2003).

Orientations Futures

The future directions for this compound could involve further exploration of its potential antimicrobial properties . Only two compounds with alkyl chain C12 and C14 showed significant activity against microbes . So, these two compounds should be considered as potential disinfectants with selective effect against certain bacterial and fungal strains .

Propriétés

IUPAC Name |

2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-5-6-3-7-8(9-4-6)12-2-1-11-7/h3-4,10H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTOMKOGJYRREF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619189 |

Source

|

| Record name | (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol | |

CAS RN |

443956-46-5 |

Source

|

| Record name | (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.